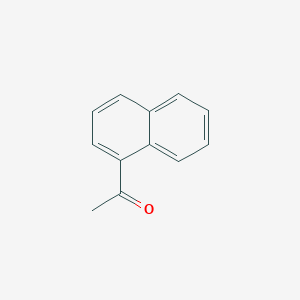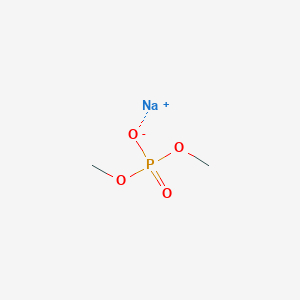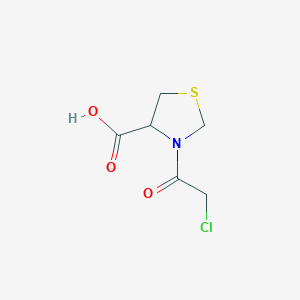
2-TEDC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipoxygenase inhibition and enzyme kinetics.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating atherosclerosis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate exerts its effects by inhibiting the activity of lipoxygenase enzymes. It binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes and other inflammatory mediators. This inhibition reduces inflammation and oxidative stress, making it a valuable compound in the study of atherosclerosis and other inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of 2- (1-Thienyl)ethyl bromide. The reaction is typically carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of 2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid Derivatives: Similar in structure and function, these compounds also inhibit lipoxygenase activity.
Resveratrol: A polyphenolic compound with antioxidant and lipoxygenase inhibitory properties.
Indirubin-3’-monoxime: Inhibits lipoxygenase and other enzymes involved in inflammation.
Uniqueness
2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate is unique due to its high potency and selectivity for multiple lipoxygenase isoforms. Its ability to inhibit 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase with low IC50 values makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

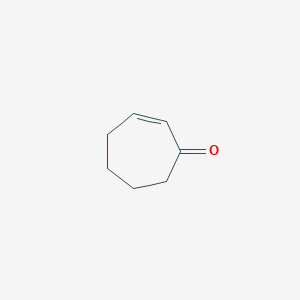
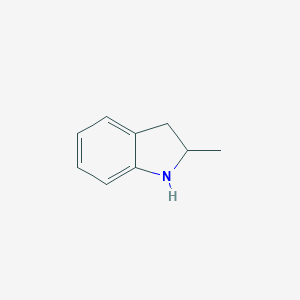
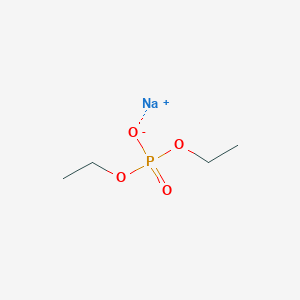
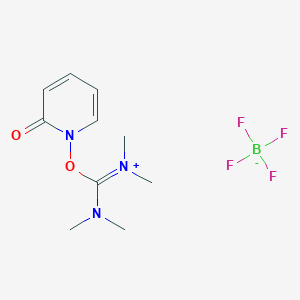
![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)


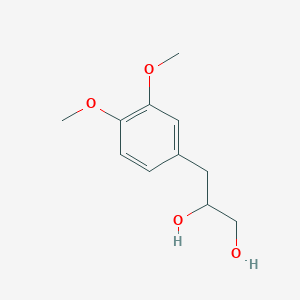
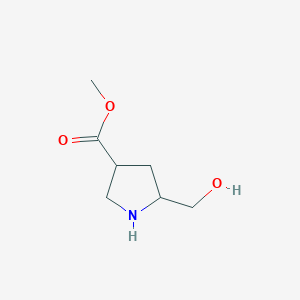
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
